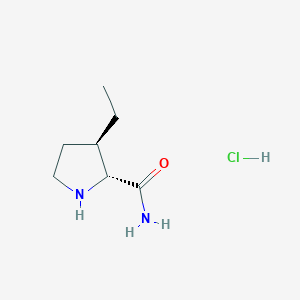
1-(M-tolyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(M-tolyl)propan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hydroxyl group (-OH) attached to the second carbon of a propane chain, which is also bonded to a methyl-substituted phenyl group (m-tolyl)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(M-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(M-tolyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(M-tolyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(M-tolyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-(M-tolyl)propan-2-amine.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Oxidation: 1-(M-tolyl)propan-2-one.
Reduction: 1-(M-tolyl)propan-2-amine.
Substitution: 1-(M-tolyl)propan-2-chloride.
Aplicaciones Científicas De Investigación
1-(M-tolyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(M-tolyl)propan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of the compound into different derivatives.
Comparación Con Compuestos Similares
Propan-2-ol: A simple secondary alcohol with similar chemical properties but lacking the aromatic ring.
1-(P-tolyl)propan-2-ol: A structural isomer with the methyl group in the para position on the phenyl ring.
1-(O-tolyl)propan-2-ol: Another isomer with the methyl group in the ortho position.
Uniqueness: 1-(M-tolyl)propan-2-ol is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and physical properties compared to its isomers.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Clave InChI |
NDHSAOUBOXJOFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


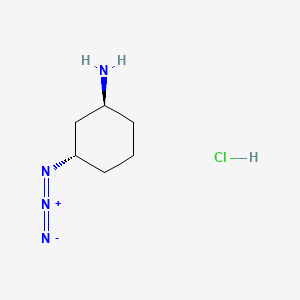
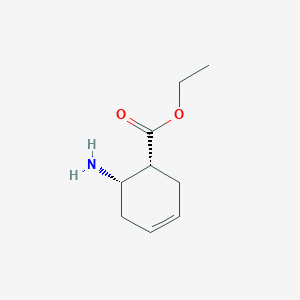
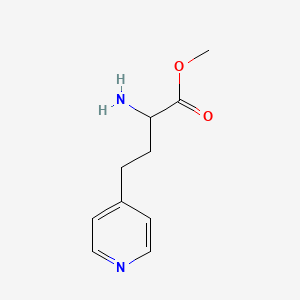
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
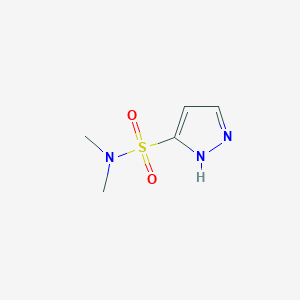
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
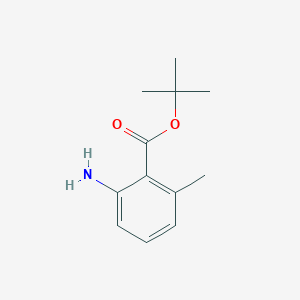


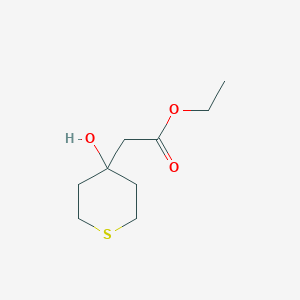


![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
